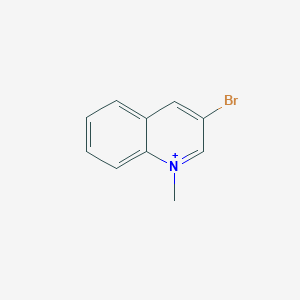

Quinolinium, 3-bromo-1-methyl-

Description

Historical Context and Evolution of Quaternary Quinolinium Salts

The study of quinolinium salts has a rich history, originating from the investigation of natural products. researchgate.net Early in the 20th century, research into onium salts, including styrylquinoline derivatives, revealed their potential biological activities. wiley.com A significant advancement in the field was the synthesis and examination of phenanthridinium compounds, which further highlighted the importance of these quaternized heterocyclic structures. wiley.com

Over the past few decades, the applications for quaternary ammonium (B1175870) compounds have expanded dramatically. wiley.com Initially recognized for their antimicrobial and detergent properties, their utility has grown to encompass a vast range of synthetic materials. wiley.com The development of synthetic methodologies has also evolved. While traditional methods often involved refluxing reagents for extended periods, modern techniques such as microwave-assisted synthesis have enabled the preparation of quinolinium salts with significantly reduced reaction times and often higher yields. researchgate.netmdpi.com Furthermore, universal methods for the preparation of monoquaternary quinolinium salts with varying alkyl chain lengths have been systemized, facilitating broader research into their structure-activity relationships. mdpi.com

Structural Classification and Nomenclature of Quinolinium Cations

Quinolinium cations are structurally defined by a quinoline (B57606) bicyclic heteroaromatic system where the nitrogen atom bears a positive charge due to the formation of a fourth covalent bond, typically with an alkyl or aryl group. The fundamental cation is quinolin-1-ium (C₉H₈N⁺). nih.gov

These compounds can be classified based on the number of quaternary centers. For instance, a compound with a single quaternized nitrogen in the quinoline ring is a mono-quaternary quinolinium salt, while structures containing two such centers are classified as bis-quaternary ammonium compounds.

The nomenclature of quinolinium derivatives follows systematic IUPAC rules, which precisely describe the intricate molecular architecture, including the position of substituents, the group attached to the nitrogen, and the associated counter-ion. For the subject of this article, Quinolinium, 3-bromo-1-methyl- , the name delineates a quinolinium cation substituted with a bromine atom at the 3-position and a methyl group at the 1-position (the nitrogen atom). This cation would be associated with a counter-anion, such as bromide (Br⁻) or iodide (I⁻), to form a neutral salt.

Table 1: Nomenclature Details for Quinolinium, 3-bromo-1-methyl-

| Component | Description |

|---|---|

| Parent Cation | Quinolinium |

| Substituent at N-1 | 1-methyl |

| Substituent at C-3 | 3-bromo |

| Systematic Name | 3-bromo-1-methyl-quinolinium |

| Molecular Formula (Cation) | C₁₀H₉BrN⁺ |

Importance of Halogenated Quinolinium Compounds in Organic Synthesis and Materials Science Research

The introduction of a halogen atom into an organic molecule is a powerful strategy in chemical synthesis and materials science. numberanalytics.comtcichemicals.com Halogenation can enhance chemical reactivity, modify physical properties like solubility and polarity, and introduce specific non-covalent interactions such as halogen bonding. numberanalytics.compressbooks.pubresearchgate.net

In Organic Synthesis:

Halogenated compounds are indispensable building blocks, serving as key precursors in a multitude of chemical transformations. tcichemicals.com Specifically, halogenated quinolines are valuable intermediates.

Cross-Coupling Reactions: The bromine substituent on the quinoline ring, as in 3-bromoquinoline (B21735), makes the compound an ideal substrate for modern cross-coupling reactions like the Suzuki-Miyaura and Mizoroki-Heck reactions, allowing for the introduction of a wide variety of functional groups. tcichemicals.com

Enhanced Reactivity: The presence of a halogen atom increases the reactivity of the molecule, making it a versatile intermediate for further chemical modifications. numberanalytics.comallen.in For example, 3-bromoquinoline can undergo bromine-magnesium exchange to create a nucleophilic quinoline species that can react with various electrophiles to form new functionalized quinolines. chemicalbook.com

Oxidizing Agents: Quaternized halogenated quinolines, such as quinolinium tribromide (QTB), have been utilized as mild and efficient oxidizing agents for the selective oxidation of anilines and thiols. researchgate.net

In Materials Science Research:

The unique properties of halogenated quinolinium salts make them attractive for the development of advanced materials.

Fluorescent Dyes: Halogenated quinolinium derivatives are used in the synthesis of fluorescent dyes. theinstituteoffluorescence.comsigmaaldrich.comchemdad.com These dyes can be sensitive to their environment, such as the presence of halide ions, and have been applied in nanoparticle sizing and as sensor components. theinstituteoffluorescence.comottokemi.com

Crystal Engineering: Halogen atoms can participate in halogen bonding, a highly directional non-covalent interaction that is increasingly used in crystal engineering and supramolecular chemistry to design new solid-state materials with specific architectures and properties. researchgate.netmdpi.com

Modulation of Physicochemical Properties: Halogenation significantly alters the polarity, solubility, and bioavailability of molecules. pressbooks.pub This is particularly relevant in the design of materials where solubility and transport properties are critical.

Table 2: Selected Applications of Halogenated Quinolinium Derivatives

| Application Area | Specific Use | Reference |

|---|---|---|

| Organic Synthesis | Precursors for cross-coupling reactions | tcichemicals.com |

| Mild oxidizing agents (e.g., QTB) | researchgate.net | |

| Intermediates for functionalization | chemicalbook.com | |

| Materials Science | Fluorescent dyes for nanoparticle sizing | theinstituteoffluorescence.com |

| Halide-sensitive fluorescent probes | sigmaaldrich.comottokemi.com |

Research Gaps and Future Directions in Quinolinium, 3-bromo-1-methyl- Chemistry

Despite the broad interest in quinolinium salts and halogenated heterocycles, a detailed survey of the scientific literature reveals a notable scarcity of research focused specifically on Quinolinium, 3-bromo-1-methyl- . While studies on related compounds like 3-bromoquinoline chemicalbook.comacs.org, various N-alkylquinolinium salts mdpi.com, and 3-bromo-1-methyl-2(1H)-quinolinone sigmaaldrich.com exist, the synthesis, characterization, and application of the 3-bromo-1-methyl-quinolinium cation itself remain largely unexplored. This represents a significant research gap.

Future research efforts could be productively directed toward several key areas:

Synthesis and Characterization: Development of efficient and regioselective synthetic routes to prepare high-purity Quinolinium, 3-bromo-1-methyl- salts with various counter-ions. This would be followed by comprehensive characterization of their structural, spectroscopic, and physicochemical properties.

Exploration in Organic Synthesis: Investigating the utility of this compound as a catalyst, phase-transfer agent, or as a precursor for further functionalization via reactions targeting the C-Br bond. Its potential as a building block for more complex molecules should be systematically evaluated.

Materials Science Applications: Probing the fluorescent properties of Quinolinium, 3-bromo-1-methyl- salts to assess their suitability for applications in sensing or imaging. Furthermore, its capacity for halogen bonding could be exploited to construct novel supramolecular assemblies and functional materials.

Biological Activity Screening: Given that many quinolinium salts exhibit a range of biological activities researchgate.netdrugbank.com, it would be valuable to screen Quinolinium, 3-bromo-1-methyl- for potential antimicrobial, antifungal, or other therapeutic properties.

By addressing these research gaps, the scientific community can unlock the full potential of this specific halogenated quinolinium compound and expand the toolkit available for organic synthesis and materials science.

Structure

2D Structure

3D Structure

Properties

CAS No. |

21979-27-1 |

|---|---|

Molecular Formula |

C10H9BrN+ |

Molecular Weight |

223.09 g/mol |

IUPAC Name |

3-bromo-1-methylquinolin-1-ium |

InChI |

InChI=1S/C10H9BrN/c1-12-7-9(11)6-8-4-2-3-5-10(8)12/h2-7H,1H3/q+1 |

InChI Key |

QXBOGYGAIILJGT-UHFFFAOYSA-N |

SMILES |

C[N+]1=CC(=CC2=CC=CC=C21)Br |

Canonical SMILES |

C[N+]1=CC(=CC2=CC=CC=C21)Br |

Origin of Product |

United States |

Synthetic Methodologies for Quinolinium, 3 Bromo 1 Methyl and Analogous Structures

Quaternization Reactions for Quinolinium Salt Formation

The formation of the quinolinium salt is a critical step, achieved by the quaternization of the nitrogen atom in the quinoline (B57606) ring. This process transforms the tertiary amine of the quinoline into a permanently charged quaternary ammonium (B1175870) salt.

The most direct method for preparing N-methylquinolinium salts is through the N-alkylation of a quinoline precursor. This classic SN2 reaction, often referred to as the Menshutkin reaction, involves the treatment of the quinoline with an alkylating agent. researchgate.net For the synthesis of the 1-methyl derivative, common methylating agents include methyl iodide and dimethyl sulfate (B86663). tu-clausthal.dechim.it

The reaction typically involves dissolving the parent quinoline in a suitable solvent and adding the methylating agent. For instance, 3-bromoquinoline (B21735) can be converted to its N-methyl derivative using methyl iodide. researchgate.net Similarly, dimethyl sulfate has been effectively used for the quaternization of various quinolinium derivatives, sometimes with a catalytic amount of nitrobenzene (B124822), to produce 1-methyl-3-arylquinolinium methylsulfates in high yields. tu-clausthal.de The reaction of 3-bromo-1H-2-quinoline with methyl iodide also yields the corresponding N-methyl compound. researchgate.net The choice of solvent and reaction conditions can be critical for optimizing the yield and purity of the resulting salt.

Table 1: Examples of N-Alkylation Reactions for Quinolinium Salt Formation

| Precursor | Methylating Agent | Conditions | Product | Yield | Reference |

| 3-Arylquinolines | Dimethyl sulfate | Nitrobenzene (catalyst) | 1-Methyl-3-arylquinolinium methylsulfates | High | tu-clausthal.de |

| 10H-indolo[3,2-b]quinoline | Methyl iodide | Toluene | 5-Methyl-10H-indolo[3,2-b]quinolinium iodide (Isocryptolepine) | 91% | rsc.org |

| Indolo[3,2-c]quinoline | Methyl iodide | - | N-methylated indolo[3,2-c]quinoline | - | researchgate.net |

| Lactam Intermediate | Methyl iodide | K₂CO₃, DMF, 60 °C, 8 h | N-methylated lactam | 98% | rsc.org |

| 11-chloroquindolinium | Methyl iodide | DMF, K₂CO₃ | Cryptolepinone | 52% | chim.it |

Achieving the desired 3-bromo substitution pattern on the quinoline ring requires precise control over the reaction's regioselectivity. Several methods have been developed to synthesize 3-bromoquinoline precursors efficiently.

One advanced method is a formal [4 + 2]-cycloaddition between an N-aryliminium ion, generated in situ from an arylmethyl azide, and a 1-bromoalkyne. acs.orgfigshare.comacs.org This strategy provides a regioselective route to various 3-haloquinoline compounds, including 3-bromoquinolines. acs.org Another approach involves the direct halogenation of quinolin-4-one with molecular bromine in a solvent like glacial acetic acid. The hydroxyl group at the 4-position activates the ring, directing electrophilic substitution to the 3-position. Subsequent treatment with a reagent like phosphorus oxychloride (POCl₃) can convert the quinolin-4-one to the corresponding 4-chloroquinoline, which can be further modified. rsc.org For example, 3-bromo-1H-quinolin-4-one can be obtained in 99% yield by direct bromination of 1H-quinolin-4-one with bromine in acetic acid. rsc.org

A classical approach is the Skraup-type synthesis, which can be adapted using brominated aniline (B41778) precursors. For instance, the reaction of 3-bromoaniline (B18343) with ethyl acetoacetate, followed by thermal cyclization, yields a brominated quinoline derivative.

N-Alkylation with Methylating Agents (e.g., Methyl Bromide, Methyl Iodide)

Strategies for Introducing the 3-Bromo Moiety

The bromine atom can be introduced at different stages of the synthesis, either by direct bromination of a pre-formed N-methylquinolinium salt or, more commonly, by using a 3-bromoquinoline that is subsequently alkylated.

While less common, direct bromination of the N-methylquinolinium core is a potential pathway. Electrophilic aromatic substitution on the quinolinium ring is generally more difficult than on the parent quinoline due to the electron-withdrawing nature of the positively charged nitrogen. Halogenation under acidic conditions typically favors substitution on the benzenoid ring. scribd.com However, bromination of a quinolinium chloride complex in nitrobenzene has been shown to yield 3-bromoquinoline, suggesting that under specific conditions, direct bromination at the 3-position of a pre-formed quinolinium salt could be feasible. scribd.com

The most prevalent and controlled strategy for synthesizing Quinolinium, 3-bromo-1-methyl- involves a two-step sequence: the synthesis of 3-bromoquinoline followed by N-methylation. This approach offers better control over the regiochemistry.

The synthesis of the 3-bromoquinoline intermediate can be accomplished through various means. A Suzuki cross-coupling reaction between a suitable boronic acid and a di-halogenated quinoline can be employed. For example, a reaction between N-pivaloylaminophenyl boronic acid and 3-bromoquinoline has been used to create biaryl derivatives, which are precursors for more complex alkaloids. rsc.org A common laboratory preparation involves treating a quinoline-bromine adduct in hot carbon tetrachloride with pyridine, which gives a high yield of 3-bromoquinoline. scribd.com

Once the 3-bromoquinoline precursor is obtained, the final step is the quaternization of the ring nitrogen, as detailed in section 2.1.1. This is typically achieved by reacting 3-bromoquinoline with a methylating agent like methyl iodide to yield the final product, Quinolinium, 3-bromo-1-methyl- iodide. chim.itresearchgate.netrsc.org

Table 2: Two-Step Synthesis of 3-Bromo-1-methylquinolinium Salts

| Step | Reaction | Reagents/Conditions | Intermediate/Product | Yield | Reference |

| 1 | Bromination of 1H-quinolin-4-one | Br₂, Acetic Acid | 3-Bromo-1H-quinolin-4-one | 99% | rsc.org |

| 2 | Chlorination | POCl₃ | 3-Bromo-4-chloroquinoline | 93% | rsc.org |

| 3 | N-Methylation | Methyl iodide | 3-Bromo-4-chloro-1-methylquinolinium iodide | - | - |

| 1 | Suzuki Coupling | 3-Bromoquinoline, N-pivaloylaminophenyl boronic acid, Pd(0) catalyst | N-pivaloyl-2-(quinolin-3-yl)aniline | 90% | rsc.org |

| 2 | N-Methylation of related structure | Methyl iodide, Toluene | Isocryptolepine (N-methylated indoloquinoline) | 91% | rsc.org |

Direct Bromination of N-Methylquinolinium Derivatives

Advanced Derivatization of the Quinolinium, 3-bromo-1-methyl- Core

The Quinolinium, 3-bromo-1-methyl- scaffold serves as a versatile building block for creating more complex molecules with specific functions, particularly in the field of analytical chemistry and materials science. The reactive bromine atom and the charged quinolinium core allow for a variety of chemical modifications. science.govacademicjournals.org

A notable example is the synthesis of novel derivatization reagents for the analysis of biological molecules. A bromoquinolinium reagent, 1-(3-aminopropyl)-3-bromoquinolinium bromide (APBQ), was specifically designed for the analysis of carboxylic acids using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). nih.gov In this derivative, the core structure is modified with an aminopropyl chain at the 1-position. This allows it to react efficiently with carboxylic acids, such as bile acids and fatty acids, to form amide bonds. The resulting derivative benefits from two key features of the core structure: the permanent positive charge of the quaternary amine enhances detection sensitivity in mass spectrometry, and the bromine atom provides a characteristic isotopic pattern that simplifies identification. nih.gov

Further derivatization can be envisioned through nucleophilic substitution of the bromine atom or by employing the quinolinium salt in various coupling reactions, opening pathways to a wide range of functionalized molecules for applications in materials science and biological imaging. mdpi.com

Carbon-Carbon Coupling Reactions (e.g., Suzuki-Miyaura Cross-Coupling)

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry for forming carbon-carbon bonds. fishersci.eslibretexts.org This palladium-catalyzed reaction, which couples an organoboron compound with a halide or triflate, is valued for its mild reaction conditions, high functional group tolerance, and the low toxicity of its reagents. fishersci.esmdpi.com Its application in modifying heterocyclic compounds like quinolinium salts is well-documented, providing a powerful tool for diversification.

Research has demonstrated the successful arylation of bromo-substituted N-heterocycles, which are analogous to 3-bromo-1-methylquinolinium. For instance, 3-arylnaphtho[1,2-b]quinolizinium derivatives have been prepared via the Suzuki-Miyaura coupling of 3-bromonaphtho[1,2-b]quinolizinium bromide with various arylboronic acids. beilstein-journals.org This highlights the feasibility of applying this methodology to similar cationic heterocyclic systems. Similarly, a convenient and efficient synthetic route to C3-arylated 7-trifluoromethylpyrazolo[1,5-a]pyrimidin-5-one derivatives has been developed starting from its 3-bromo precursor through a Suzuki-Miyaura reaction. rsc.org

The synthesis of 3-aryl substituted 1-methylquinolinium (B1204318) salts has been accomplished, showcasing the direct application of these coupling strategies to the quinolinium core. researchgate.net In a related procedure, D-ring chloro-substituted neocryptolepines were synthesized from 3-bromo-2-chloro-1-methylquinolinium triflate through a one-pot condensation followed by a Pd-catalyzed intramolecular direct arylation. researchgate.net The choice of catalyst and ligands is crucial; for example, the tandem catalyst XPhosPdG2/XPhos has been used to prevent undesirable debromination side reactions. rsc.org The versatility of the Suzuki-Miyaura reaction allows for the introduction of a wide array of aryl, heteroaryl, alkyl, and alkenyl groups onto the quinoline scaffold. nih.gov

Table 1: Examples of Suzuki-Miyaura Cross-Coupling on Bromo-Heterocycles This table is interactive. You can sort and filter the data.

| Starting Material | Coupling Partner | Catalyst System | Product Type | Yield | Reference |

| 3-bromonaphtho[1,2-b]quinolizinium bromide | Arylboronic acids | Not specified | 3-arylnaphtho[1,2-b]quinolizinium derivatives | Not specified | beilstein-journals.org |

| 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | Aryl/heteroaryl boronic acids | XPhosPdG2/XPhos | C3-arylated pyrazolopyrimidinones | Good to excellent | rsc.org |

| ortho-bromoanilines | Various boronic esters | CataXCium A Pd G3 | Ortho-substituted anilines | Up to 97% | nih.gov |

| 3-bromo-2-chloro-1-methylquinolinium triflate | Chloroanilines (intramolecular) | Pd-catalyst | D-ring chloro-substituted neocryptolepines | Excellent | researchgate.net |

Synthesis of π-Extended Quinolinium Systems

Extending the π-conjugated system of quinolinium salts leads to novel materials with interesting electronic and optical properties. tu-clausthal.de Synthetic strategies focus on introducing unsaturated moieties, such as aryl and aryl-ethynyl groups, onto the quinolinium core. These modifications can significantly alter the molecule's frontier orbitals and spectroscopic characteristics. researchgate.nettu-clausthal.de

One approach involves the synthesis of 1-methylquinolinium salts substituted at the C3 position with large aromatic groups like phenyl, naphthalen-1-yl, and phenanthren-9-yl. researchgate.net These substituents are in conjugation with the quinolinium ring, effectively extending the π-system. A key retrosynthetic analysis for creating such systems involves linking quinoline moieties to other functional groups via spacers, such as a phenylacetylenic linker. tu-clausthal.de The use of acetylenic moieties is strategic as it can help prevent steric repulsion that might otherwise occur between adjacent aromatic rings, such as in biphenyl (B1667301) systems. tu-clausthal.de

The synthesis of these π-extended systems often begins with a precursor like a C3-aryl substituted quinolinium salt, which can then be further functionalized. researchgate.net The goal is to create larger, delocalized electron systems, which can lead to applications in areas like molecular electronics and nonlinear optics. The properties of these extended systems are highly dependent on the nature and connectivity of the appended groups. tu-clausthal.de

Nanocatalyzed Approaches for Quinoline Scaffolds

The synthesis of the core quinoline ring is the first step toward producing substituted derivatives like Quinolinium, 3-bromo-1-methyl-. Traditional methods for quinoline synthesis often suffer from drawbacks such as harsh reaction conditions, long reaction times, and the use of hazardous or expensive catalysts. acs.org To address these issues, research has shifted towards developing environmentally friendly and efficient methods, with nanocatalysis emerging as a promising alternative. acs.orgnih.gov

Nanocatalysts offer unique properties, such as high surface area-to-volume ratios and enhanced reactivity, which can lead to improved yields and milder reaction conditions. nih.gov Various nanocatalysts have been employed for the synthesis of quinoline derivatives, often through classic reactions like the Friedländer synthesis, which involves the condensation of a 2-aminoaryl ketone with a carbonyl compound. nih.govnih.gov

Examples of effective nanocatalysts include:

Iron-based nanocatalysts : Core-shell nanocatalysts like Fe₃O₄@SiO₂–APTES-TFA have been used for solvent-free Friedländer synthesis, achieving high yields in very short reaction times. nih.gov Single-atom iron catalysts have also been shown to be highly efficient in the acceptorless dehydrogenative coupling for quinoline synthesis. organic-chemistry.org

Copper-based nanocatalysts : Magnetic γ-Fe₂O₃@Cu-LDH@Cysteine-Pd nanoparticles have been developed for the synthesis of quinolones. nih.gov

Other metal and solid acid nanocatalysts : Nanocatalysts based on zinc, nickel, gold, titanium, and solid acids like nano-crystalline sulfated zirconia have also been successfully applied to quinoline synthesis, offering advantages like recyclability and operational simplicity. acs.orgnih.govorganic-chemistry.org

These nanocatalyzed approaches provide green and efficient pathways to the fundamental quinoline scaffold, which can then undergo further reactions, such as bromination and methylation, to yield the target compound, Quinolinium, 3-bromo-1-methyl-. nih.gov

Table 2: Selected Nanocatalysts for Quinoline Synthesis This table is interactive. You can sort and filter the data.

| Catalyst | Synthetic Method | Key Advantages | Yields | Reference |

| Fe₃O₄@SiO₂-APTES-TFA | Friedländer Synthesis | Solvent-free, short reaction time (5 min) | Up to 96% | nih.gov |

| Single-atom iron | Dehydrogenative Coupling | Outperforms homogeneous/other nanocatalysts | Not specified | organic-chemistry.org |

| γ-Fe₂O₃@Cu-LDH@Cysteine-Pd | Intramolecular Cyclization/Coupling | Porous, high surface area | Not specified | nih.gov |

| Nano-crystalline sulfated zirconia | Friedländer Condensation | Recyclable, mild conditions | Up to 89% | nih.gov |

| Titanium dioxide (TiO₂) | Aerobic Dehydrogenation | Green oxidant (O₂), inexpensive catalyst | Not specified | organic-chemistry.org |

Chemical Reactivity and Mechanistic Investigations of Quinolinium, 3 Bromo 1 Methyl Derivatives

Nucleophilic Addition Reactions to the Quinolinium Ring

Nucleophilic addition to the electron-deficient quinolinium ring is a characteristic reaction. The regioselectivity and kinetics of these additions are highly dependent on the nature of the nucleophile and the substituents on the quinolinium core.

Regioselectivity of Carbon-Nucleophile Attack (C-2 vs. C-4)

The attack of carbon-based nucleophiles on the Quinolinium, 3-bromo-1-methyl- cation can, in principle, occur at either the C-2 or C-4 position. Research has shown that for the reaction with the enolate ion of acetone (B3395972), the 3-bromo-1-methylquinolinium cation (2c) displays a unique regioselectivity compared to other substituted quinolinium cations. iitk.ac.in While for 3-aminocarbonyl- and 3-cyano-1-methylquinolinium cations, a mixture of C-2 and C-4 adducts is formed under kinetic control, the 3-bromo derivative (2c) favors the formation of the C-2 adduct under both kinetic and thermodynamic control. iitk.ac.innih.gov This preference for C-2 addition is analogous to the observed thermodynamic preference for hydroxide (B78521) ion addition at the C-2 position of the 3-bromoquinolinium cation. iitk.ac.in

In contrast, reductions using 1-benzyl-1,4-dihydronicotinamide (B15336) show a kinetic preference for attack at C-4. acs.org For the 3-bromo-1-methylquinolinium cation, while the primary product is the 1,4-dihydroquinoline, a significant amount (15%) of the 1,2-dihydro isomer is also obtained. nih.govacs.org This contrasts with other 3-substituted quinolinium cations where the 1,4-dihydro product is formed almost exclusively. acs.org This kinetic preference for C-4 attack in dihydronicotinamide reductions is notably different from the preferred C-2 attack observed with hydroxide ion and in borohydride (B1222165) reductions. nih.govacs.org

| Nucleophile | Kinetic Control Product(s) | Thermodynamic Control Product | Reference |

| Acetone Enolate | C-2 Adduct | C-2 Adduct | iitk.ac.innih.gov |

| Hydroxide Ion | C-2 Adduct | C-2 Adduct | iitk.ac.in |

| 1-Benzyl-1,4-dihydronicotinamide | 1,4-Dihydroquinoline (major), 1,2-Dihydroquinoline (minor, 15%) | Not specified | nih.govacs.org |

| Borohydride | C-2 Adduct favored | Not specified | nih.gov |

Enolate Ion Adduct Formation and Isomerization Kinetics

The reaction of the 3-bromo-1-methylquinolinium cation with acetone in basic aqueous solutions has been studied in detail. iitk.ac.in Unlike other 3-substituted quinolinium cations where an initial mixture of C-2 and C-4 adducts is formed, with the C-2 adduct subsequently isomerizing to the more thermodynamically stable C-4 adduct, the 3-bromo derivative presents a simpler kinetic profile. iitk.ac.innih.gov For the 3-bromo-1-methylquinolinium cation, the kinetic and spectral data are consistent with a straightforward equilibration with a single acetone enolate adduct, which has been assigned as the C-2 adduct. iitk.ac.in This adduct is favored both kinetically and thermodynamically. iitk.ac.innih.gov

The pH-dependence of the adduct formation is consistent with a rate-determining attack of the acetone enolate ion on the quinolinium cation. iitk.ac.innih.gov For the 3-bromo-1-methylquinolinium cation, it was possible to observe an equilibrium mixture containing significant amounts of both the cation and the acetone adduct, allowing for the determination of the equilibrium constant for the reaction. iitk.ac.in

| Cation | Kinetic Product(s) (C-2:C-4) | Thermodynamic Product | Isomerization | Reference |

| 3-Aminocarbonyl-1-methylquinolinium | 35:65 | C-4 Adduct | C-2 to C-4 | iitk.ac.innih.gov |

| 3-Cyano-1-methylquinolinium | 35:65 | C-4 Adduct | C-2 to C-4 | iitk.ac.innih.gov |

| 3-Bromo-1-methylquinolinium | C-2 Adduct | C-2 Adduct | Not Observed | iitk.ac.innih.gov |

Hydride Transfer Mechanisms and Reductive Pathways

The reduction of Quinolinium, 3-bromo-1-methyl- by hydride donors follows pathways that are sensitive to the nature of the reducing agent. As mentioned, reduction by 1-benzyl-1,4-dihydronicotinamide results in a mixture of the 1,4-dihydro- and 1,2-dihydroquinolines, with the former being the major product. nih.govacs.org The kinetic preference for C-4 attack in these reductions, which is contrary to the C-2 preference for smaller nucleophiles like hydroxide, has led to suggestions that these reactions may not be simple one-step hydride transfer processes. acs.org The enhanced reactivity of quinolinium cations compared to isoquinolinium cations in dihydronicotinamide reductions further supports the possibility of a more complex, possibly multi-step, mechanism involving one-electron transfers. acs.orglumenlearning.com

In contrast, borohydride reductions of 3-substituted quinolinium cations, including the 3-bromo derivative, show a kinetic preference for attack at the C-2 position. nih.gov This highlights the significant role of the hydride source in directing the regiochemical outcome of the reduction.

Elimination Reactions and Reactive Intermediates

The potential for elimination reactions in 3-haloquinolinium systems, particularly those that could lead to highly reactive intermediates, is another facet of their chemical reactivity.

β-Elimination of Hydrogen Bromide to Form Cyclic Allenes

The β-elimination of hydrogen bromide from a dihydroquinoline derivative of Quinolinium, 3-bromo-1-methyl- to form a cyclic allene (B1206475) is a chemically plausible but undocumented reaction pathway. Extensive searches of the chemical literature have not revealed any studies reporting the formation of cyclic allenes from 3-bromo-1-methylquinolinium or closely related 3-haloquinolinium salts. This type of reactivity, while known in other systems, does not appear to be a characteristic or observed pathway for this class of compounds under the investigated conditions.

Rearrangement Processes Involving Bromine Migration

While specific studies detailing the bromine migration of 3-bromo-1-methylquinolinium are not extensively documented in the provided results, general principles of rearrangement reactions in related systems can be considered. nih.govsci-hub.se Halogen migration in cyclic systems is a known phenomenon, often proceeding through intermediates like halonium ions or as part of broader skeletal rearrangements. sci-hub.se For instance, the rearrangement of (+)-3-bromocamphor to (−)-6-bromocamphor is a documented case of bromine migration. cdnsciencepub.com

In the context of quinolinium salts, rearrangements are often driven by the formation of more stable carbocation intermediates. msu.edu For example, the Wagner-Meerwein rearrangement in neopentyl systems is driven by the conversion of a primary carbocation to a more stable tertiary carbocation through a 1,2-alkyl shift. msu.edu A similar driving force could be at play in potential rearrangements of 3-bromo-1-methylquinolinium derivatives, where the migration of a bromine atom could lead to a more stabilized cationic intermediate.

Furthermore, radical-based rearrangements involving 1,2-acyloxy, -phosphate, -nitrate, and -sulfonate transfers are known to occur, driven by the formation of more stable benzylic radicals. bbhegdecollege.com It is conceivable that under specific reaction conditions, a bromine atom could undergo a similar 1,2-migration.

One study on the bromodecarboxylation of quinoline (B57606) salicylic (B10762653) acids suggests an ionic pathway involving the attack of a halogenium ion across a double bond, which triggers the elimination of carbon dioxide. researchgate.net This highlights the potential for bromine to participate in intramolecular electrophilic attack, a key step in many rearrangement processes.

Pseudobase Formation and Equilibria

The formation of a pseudobase from the Quinolinium, 3-bromo-1-methyl- cation involves the reversible covalent addition of a hydroxide ion to the heterocyclic ring. cdnsciencepub.comlookchem.com This process is a fundamental aspect of the chemistry of quinolinium salts in aqueous solutions. cdnsciencepub.comrsc.org

Studies on 3-substituted-1-methylquinolinium cations, including the 3-bromo derivative, have revealed that the position of nucleophilic attack and the resulting equilibrium are influenced by both kinetic and thermodynamic factors. cdnsciencepub.com Upon basification of an aqueous solution of Quinolinium, 3-bromo-1-methyl-, the kinetically controlled product is the C-2 pseudobase. cdnsciencepub.com However, at equilibrium, the C-2 pseudobase also predominates for the 3-bromo substituted cation. cdnsciencepub.com This is in contrast to other 3-substituted quinolinium cations where the C-4 pseudobase is the thermodynamically preferred species. cdnsciencepub.com

The equilibrium between the quinolinium cation and its pseudobase is pH-dependent. cdnsciencepub.com For the 3-bromo-1-methylquinolinium cation, reversible pH-dependent electronic absorption spectra are observed, indicating the formation of the pseudobase. cdnsciencepub.com The equilibrium constant for pseudobase formation, denoted as pKR+, has been measured for various substituted quinolinium cations. While the specific pKR+ for the C-4 adduct of the 3-bromo derivative was not experimentally accessible, the pKR+ for the formation of the C-2 pseudobase was determined. cdnsciencepub.com

The rate of equilibration between the cation and the pseudobase for many quinolinium cations is very rapid, often occurring within the mixing time of stopped-flow spectrophotometry. cdnsciencepub.comlookchem.com This rapid equilibration is a key feature of pseudobase formation. academie-sciences.fr

Table of Pseudobase Formation Data for 3-Substituted-1-methylquinolinium Cations

| Substituent (W) | Kinetically Controlled Product | Thermodynamically Predominant Product | pKR+ (C-2) | pKR+ (C-4) |

|---|---|---|---|---|

| Br | C-2 Pseudobase | C-2 Pseudobase | 12.34 ± 0.02 | Not accessible |

| H | C-2 Pseudobase | C-2 Pseudobase | >14 | >14 |

| CONH₂ | C-2 Pseudobase | C-4 Pseudobase | 11.53 ± 0.04 | 10.95 ± 0.01 |

| CO₂CH₃ | C-2 Pseudobase | C-4 Pseudobase | 10.16 ± 0.02 | 9.94 ± 0.01 |

| CN | C-2 Pseudobase | C-4 Pseudobase | 9.09 ± 0.02 | 8.81 ± 0.01 |

| NO₂ | C-2 Pseudobase | C-4 Pseudobase | 7.42 ± 0.02 | 6.78 ± 0.01 |

Data sourced from Bunting and Fitzgerald (1984). cdnsciencepub.com

Catalytic Transformations Involving Quinolinium, 3-bromo-1-methyl- as Substrates or Catalysts

Quinolinium salts, including derivatives like Quinolinium, 3-bromo-1-methyl-, can participate in a variety of catalytic transformations, acting as either the substrate undergoing transformation or as a catalyst itself. researchgate.netmsu.edu

As a substrate, the quinolinium ring is susceptible to nucleophilic attack, which is the basis for its involvement in various synthetic methodologies. nih.gov For example, the reaction of quinolinium salts with electron-deficient alkenes in the presence of a base can lead to the formation of fused heterocyclic systems like pyrrolo[1,2-a]quinolines via a [3+2] cycloaddition pathway. thieme-connect.com While a specific example using the 3-bromo derivative was not found, its electrophilic nature makes it a potential candidate for such reactions. Furthermore, the functionalization of quinolines through C-H activation is a significant area of research, often employing photoredox catalysis where the quinolinium salt can be the target for radical addition. nih.gov

In the role of a catalyst, quinolinium salts are particularly prominent in photoredox catalysis. nih.gov They can act as potent photooxidants. nih.gov For instance, 3-cyano-1-methylquinolinium ion has been used as a photocatalyst for the one-pot alkoxylation of benzene (B151609) with alcohols. researchgate.net The mechanism involves photoinduced electron transfer from benzene to the excited state of the quinolinium ion, generating a benzene radical cation that then reacts with the alcohol. researchgate.net Although this example uses the 3-cyano derivative, the fundamental electronic properties of the quinolinium core suggest that 3-bromo-1-methylquinolinium could potentially exhibit similar photocatalytic activity, though its specific redox potentials would be different.

The catalytic activity of quinolinium salts is often harnessed in dual-catalyst systems, where they work in concert with other catalysts like transition metals, organocatalysts, or enzymes to enable novel bond constructions. nih.gov

Table of Compound Names

| Compound Name |

|---|

| Quinolinium, 3-bromo-1-methyl- |

| (+)-3-bromocamphor |

| (−)-6-bromocamphor |

| neopentyl bromide |

| 3-cyano-1-methylquinolinium |

| pyrrolo[1,2-a]quinolines |

| 1-methyl-3-nitroquinolinium |

| 1,2-dihydro-2-hydroxy-1-methyl-3-nitroquinoline |

| 1,4-dihydro-4-hydroxy-1-methyl-3-nitroquinoline |

| 1-cyano-1,2-dihydro-2-hydroxyquinoline |

| cis-N-cyano-o-aminocinnamaldehyde |

| trans-N-cyano-o-aminocinnamaldehyde |

| 3,5-dibromo-2-hydroxybenzoic acid |

| 3,5-dibromo-4-hydroxybenzoic acid |

| 2,4-dibromophenol |

| 2,6-dibromophenol |

| tribromophenol |

| 3,4-dihydroquinolinium |

| 3-hydroxyquinoline |

| quinoline |

| p-nitrophenyl diphenylphosphinate |

| p-nitrophenyl benzenesulfonate |

| 2,4-dinitrophenyl-β-D-glucopyranoside |

| 3,3-dibromocamphor |

| triphenylethyl chloride |

| 2,2-dimethyl-1-bromopropane |

| 2-methyl-2-butanol |

| neopentyl alcohol |

| ethyl bromide |

| ethanol |

| 1-bromo-3,4,6-tri-O-acetyl-2-O-benzoyl-[18O]-D-glucose |

| 3,4,6-tri-O-acetyl-2-O-benzoyl-D-1-glucosyl radical |

| 3,4,6-tri-O-acetyl-1-O-benzoyl-D-2-glycosyl radical |

| 1-bromo-2,2-dimethylpropane |

| butanenitrile |

| 1-bromopropane |

| 2-bromopropane |

| sodium methylthiolate |

| sodium methoxide |

| 3,3-dimethyl-1-butene |

| cyclohexanone |

| cyclohexene |

| 3,3-dimethylcyclopentene |

| 1,2-dimethylcyclopentene |

| lamellarin D |

| lamellarin H |

| lamellarin G trimethyl ether |

| lamellarin L |

| lamellarin G |

| lamellarin N |

| papaverine |

| ethyl bromoacetate |

| 2-Phenyl-4-(piperidin-1-ylmethyl)-6-bromoquinolin-3-ol |

| pyrano[2,3-c]quinolin-3-one |

| chalcone |

| 2,3-dichloro-5,6-dicyanoquinone |

| N,N,N′,N′-tetraphenyl-p-phenylenediamine |

| benzyl alcohol |

| benzaldehyde |

| diethyl bromomalonate |

| 9-cyanoanthracene |

| phenyl vinyl ether |

| 3-iodo-1-methyl-4-quinolone |

| 4-hydroxy-4-iodo-1-methyl-1,4-dihydroquinoline |

| 4,4-diiodo-1,1-dimethyl-1,4-dihydroquinolinium iodide |

| 1-methyl-4-nitroquinolinium |

| 1-benzoylquinolinium |

| 3-cyano-1-methylquinolinium |

| 1-methylquinolinium (B1204318) |

| 5-nitroisoquinolinium |

| 1,8-naphthyridinium |

| 1,5-naphthyridine |

| 1,6-naphthyridine |

| 2,7-naphthyridine |

| 6-halo(Cl, Br, I)-1-methylquinolinium |

| 1-methyl-6-nitroquinolinium |

| 1-methyl-8-nitroquinolinium |

| 1-cyanoquinolinium |

| 2-cyanomethyl-5-nitroisoquinolinium |

| 2-methyl-phthalazinium |

| 1-methylquinoxalinium |

| 2-methyl-4-nitroisoquinolinium |

| 4-(2-methoxyphenyl)-4-thiazoline-2-thione |

| 4-(4-methoxyphenyl)-4-thiazoline-2-thione |

| 2-pyridinethiol |

| 2-pyridinethione |

| triphenylmethyl radical |

| hexaphenylethane |

| tris(p-methylphenyl)methyl radical |

| 1-acyl-2-phenylacetylenes |

| (E)-1-acyl-2-phenylethenes |

| 1,2,3-triazoles |

| 3-(2-aminomethyl)aryl quinolines |

| 3-boryl tetrahydropyridines |

| tetrahydroquinolines |

| 1,2-dihydroquinolines |

| ingenol |

| (±)-terengganensine B |

| 2,3-dihydro-1H-pyrido[1,2-a]quinoline |

| spiro(indoline-3,2′-pyrrolo[1,2-a]quinolines) |

| pyrrolizidine |

| ethoxybenzene |

| 3-cyano-1-methylquinolinium |

| 2,6-dichloro-3,5-dicyanoquinone |

| phenothiazine |

| benzothiazole |

| thioamides |

| 3-hydroxy-2-methyl-1-(p-tolyl)-4-pyridinonato)diphenylboron |

| 1,4-Bis(2,2-diethoxyethyl)-6,8-diphenyl-5,7,9-trioxa-4-aza-1-azonia-8-bora-6-boratabicyclo[4.3.0]nonane |

| 3-bromo-1-methylcyclohexene |

| 1-methylcyclohexene |

| 1,2,4-triazole |

| 5-hydroxyindoles |

| chromanones |

| flavanones |

Advanced Spectroscopic Characterization Techniques and Interpretations for Quinolinium, 3 Bromo 1 Methyl Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone for the structural elucidation of organic molecules, offering precise information about the chemical environment of individual atoms.

¹H NMR and ¹³C NMR for Detailed Structural Elucidationtheinstituteoffluorescence.comtandfonline.com

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are instrumental in defining the molecular architecture of 3-bromo-1-methylquinolinium compounds. In ¹H NMR, the chemical shifts (δ) of protons are influenced by their local electronic environment. For instance, in a related 1-methylquinolinium (B1204318) derivative, the methyl protons (N-CH₃) typically appear as a singlet, with its exact chemical shift influenced by the solvent and the counter-ion. theinstituteoffluorescence.com Aromatic protons on the quinolinium ring system exhibit complex splitting patterns (multiplets) in the downfield region, generally between 7.0 and 9.0 ppm, due to spin-spin coupling with adjacent protons. theinstituteoffluorescence.compolyu.edu.hk

¹³C NMR provides complementary information, revealing the chemical environment of each carbon atom. The carbon of the N-methyl group resonates at a characteristic chemical shift. The carbons of the quinoline (B57606) ring system appear at distinct chemical shifts, influenced by the bromine substituent and the positively charged nitrogen atom. For example, in related quinoline structures, carbons directly attached to the nitrogen or bearing a substituent show significant shifts. tsijournals.com

Interactive Data Table: Representative NMR Data for Quinolone Derivatives

| Nucleus | Chemical Shift Range (ppm) | Multiplicity | Assignment |

| ¹H | 3.8 - 4.7 | s | N-CH₃ |

| ¹H | 7.5 - 9.1 | m | Aromatic-H |

| ¹³C | ~35-55 | q | N-CH₃ |

| ¹³C | 110 - 155 | s, d | Aromatic-C |

Note: The exact chemical shifts for Quinolinium, 3-bromo-1-methyl- may vary depending on the solvent and experimental conditions. The data presented is a general representation based on similar quinolinium structures.

Application of ¹³C NMR in Tautomeric Analysisnih.govacs.org

While the "Quinolinium, 3-bromo-1-methyl-" cation itself is a stable quaternary ammonium (B1175870) salt and does not exhibit tautomerism, ¹³C NMR is a powerful tool for studying tautomeric equilibria in related quinoline derivatives, such as hydroxyquinolines or ketomethylquinolines. cdnsciencepub.comresearchgate.net In such systems, the presence of different tautomeric forms in solution can be identified by the appearance of distinct sets of ¹³C NMR signals. cdnsciencepub.com The chemical shifts of specific carbons, for example, a carbonyl carbon versus an enolic carbon, provide definitive evidence for the predominant tautomer or the ratio of tautomers in equilibrium. cdnsciencepub.comresearchgate.net For instance, the presence of a signal in the range of δ 204-211 ppm would indicate a keto form, while a signal around δ 99 ppm would suggest an enol form in related ketomethylquinolines. cdnsciencepub.com

Vibrational Spectroscopy (Infrared and Raman)

Infrared Spectroscopy for Functional Group Identificationtheinstituteoffluorescence.com

Interactive Data Table: Expected IR Absorption Bands for Quinolinium, 3-bromo-1-methyl-

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| > 3000 | Medium | Aromatic C-H Stretch |

| 1500 - 1650 | Strong to Medium | C=C and C=N Stretch (Quinoline Ring) |

| < 700 | Medium to Weak | C-Br Stretch |

Raman Spectroscopy for Molecular Vibrations and Surface-Enhanced Effectsjocpr.com

Raman spectroscopy provides complementary information to IR spectroscopy, as it detects vibrations that cause a change in the polarizability of the molecule. photothermal.com For quinolinium compounds, the symmetric vibrations of the aromatic ring are often strong in the Raman spectrum. Similar to IR, characteristic bands for the quinoline ring system and the C-Br bond would be observed. govinfo.gov

A significant application of Raman spectroscopy is Surface-Enhanced Raman Scattering (SERS), which can dramatically enhance the Raman signal of molecules adsorbed onto certain metal surfaces. This technique could be particularly useful for studying the interaction of "Quinolinium, 3-bromo-1-methyl-" with surfaces or in low concentrations.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. msu.edu The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. Quinolinium compounds, being aromatic, exhibit characteristic UV-Vis absorption spectra. theinstituteoffluorescence.com

The UV-Vis spectrum of a 3-bromo-1-methylquinolinium salt is expected to show absorption bands corresponding to π → π* transitions within the conjugated quinoline ring system. tandfonline.com The position and intensity of these bands can be influenced by the solvent and the substituents on the quinoline ring. up.ac.za For example, related quinolinium dyes exhibit absorption maxima (λ_max) in the UV region, often around 340-350 nm. theinstituteoffluorescence.com The presence of the bromine atom may cause a slight bathochromic (red) or hypsochromic (blue) shift in the absorption maximum compared to the unsubstituted 1-methylquinolinium cation.

Interactive Data Table: Expected UV-Vis Absorption for Quinolinium, 3-bromo-1-methyl-

| Wavelength (λ_max) | Molar Absorptivity (ε) | Transition |

| ~340-350 nm | Varies | π → π* |

Electronic Transitions and Absorption Maxima

The electronic absorption spectra of 3-substituted-1-methylquinolinium cations, including the 3-bromo derivative, are characterized by their pH-dependent nature in aqueous solutions. cdnsciencepub.com The position of the absorption maxima (λmax) provides insights into the electronic structure of the molecule. For instance, the 3-bromo-1-methylquinolinium cation exhibits distinct absorption bands that can be influenced by the solvent environment and the presence of substituents. sci-hub.sesci-hub.se

In a study of various bis-oxonol dyes derived from quinolinium precursors, it was observed that these compounds typically display two main absorption bands. sci-hub.sesci-hub.se A shorter wavelength band, found between 230-250 nm, is attributed to a local π–π* transition within the conjugated system. sci-hub.se A longer wavelength band, appearing in the range of 467-480 nm with high molar absorption coefficients, is assigned to an intramolecular charge-transfer (ICT) transition. sci-hub.sesci-hub.se This ICT occurs between the electron-donating and electron-accepting parts of the molecule. sci-hub.se The strong absorption in this region is a result of the delocalized electronic structure that spans the entire molecule, enabling the absorption of low-energy radiation. sci-hub.sesci-hub.se

The interaction between chromophores within a molecule can also lead to the appearance of multiple absorption bands. For example, in biscyanine dyes based on quinolone, the presence of two chromophore systems results in a splitting of the absorption bands, indicating chromophoric interaction. sworldjournal.comsworldjournal.com

| Compound/Solvent System | Shorter Wavelength λmax (nm) | Longer Wavelength λmax (nm) | Reference |

| Bis-oxonol dyes (general) | ~230-250 | 467-480 | sci-hub.sesci-hub.se |

| Biscyanine dye 2 | 456 | 568 | sworldjournal.com |

| Biscyanine dye 3 | 450 | 535 | sworldjournal.com |

pH Dependence of Electronic Spectra

The electronic spectra of 3-bromo-1-methylquinolinium cations show a reversible dependence on pH in aqueous solutions. cdnsciencepub.com This pH sensitivity is a key characteristic used to study the acid-base equilibria of these compounds. The lowest excited singlet-state dissociation constants (pKSa) of bromo-substituted quinolines can be determined from the pH-dependent shifts in their electronic absorption spectra. researchgate.net These studies have revealed that the basicity of these brominated nitrogen heterocycles is significantly increased in their lowest excited singlet state compared to the ground state. researchgate.net

For many quinolinium-based fluorescent probes, changes in pH lead to shifts in their absorption and emission spectra. nih.govnih.gov For example, the fluorescence intensity of certain boronic acid-functionalized quinolinium probes decreases as the pH increases from 3 to 11. nih.gov This is attributed to the change in the electronic properties and geometry of the boronic acid moiety upon deprotonation at higher pH. nih.gov Similarly, 1-methyl-7-amino-quinolinium-based probes exhibit pH-sensitive fluorescence lifetimes, which can be tuned across a wide pH range from 5.5 to 13. nih.gov

In the case of 3-substituted 1-methylquinolinium cations, the pH-dependent electronic absorption spectra indicate the formation of pseudobases. cdnsciencepub.com For the 3-bromo-1-methylquinolinium cation, the formation of a C-2 adduct is observed. cdnsciencepub.com In contrast, the unsubstituted 1-methylquinolinium cation does not show significant pseudobase formation within the accessible pH range. cdnsciencepub.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elucidating the fragmentation pathways of compounds like 3-bromo-1-methylquinolinium. The presence of a bromine atom is readily identifiable in the mass spectrum due to the characteristic isotopic pattern of bromine, which has two stable isotopes, 79Br and 81Br, in nearly equal abundance. msu.edu This results in two molecular ion peaks ([M]+ and [M+2]+) of similar intensity, separated by two mass-to-charge units (m/z). savemyexams.com

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to confirm the elemental composition of a molecule. For example, the structure of various quinolinium derivatives has been confirmed using HRMS. nih.gov

The fragmentation pattern observed in the mass spectrum provides valuable information about the structure of the molecule. The fragmentation of the molecular ion often occurs at the weakest bonds or leads to the formation of stable fragment ions. msu.edu For quinolinium compounds, fragmentation can involve the loss of the methyl group or cleavage of the quinoline ring system. The specific fragmentation pattern of 3-bromo-1-methylquinolinium would be influenced by the presence of the bromine substituent.

| Feature | Description | Reference |

| Molecular Ion Peak | The peak with the highest m/z value, representing the intact molecule with one electron removed. savemyexams.com | savemyexams.com |

| [M+1] Peak | A smaller peak due to the natural abundance of the 13C isotope. savemyexams.com | savemyexams.com |

| Bromine Isotopic Pattern | Two peaks of nearly equal intensity separated by 2 m/z units, characteristic of a bromine-containing compound. msu.edu | msu.edu |

| Fragmentation | The breakdown of the molecular ion into smaller charged fragments, providing structural information. savemyexams.com | savemyexams.com |

Fluorescence Spectroscopy and Time-Resolved Techniques

Quinolinium derivatives are often highly fluorescent, making them suitable for a variety of applications, including as fluorescent probes. theinstituteoffluorescence.comtheinstituteoffluorescence.com The steady-state fluorescence emission spectrum provides information about the wavelength of maximum emission (λem) and the fluorescence quantum yield (Φf). The quantum yield is a measure of the efficiency of the fluorescence process and is defined as the ratio of the number of photons emitted to the number of photons absorbed.

For a series of bis-oxonol dyes containing a quinolinium moiety, fluorescence emission maxima were observed in the range of 531–712 nm in acetonitrile. sci-hub.sesci-hub.se The quantum yields of these dyes were found to be lower than that of the reference standard, Rhodamine B, which was attributed to the increased molecular flexibility of the dyes in solution. sci-hub.sesci-hub.se The fluorescence quantum yields of some 6-methylquinolinium-based probes were determined to be in the range of 0.5 to 0.64. theinstituteoffluorescence.com

A significant Stokes shift, the difference in wavelength between the absorption and emission maxima, is often observed for quinolinium dyes. nih.govtheinstituteoffluorescence.com A large Stokes shift is advantageous for fluorescence sensing applications as it helps to minimize self-absorption. sci-hub.se

| Dye/Compound | Emission Maxima (λem) (nm) | Quantum Yield (Φf) | Reference |

| Bis-oxonol dyes (general) | 531-712 | Lower than Rhodamine B | sci-hub.sesci-hub.se |

| 6-methylquinolinium probes | - | 0.5-0.64 | theinstituteoffluorescence.com |

| 1-methyl-7-amino-quinolinium | - | 0.7-0.8 | nih.gov |

| o-BMQBA | ~427 | - | nih.gov |

Time-resolved fluorescence techniques provide deeper insights into the excited-state dynamics of fluorescent molecules. The fluorescence lifetime (τ) is the average time a molecule spends in the excited state before returning to the ground state. nih.gov For some quinolinium dyes, the fluorescence decay is not a single exponential process but is better described by a bi-exponential decay, indicating the presence of more than one fluorescent species or excited-state process. theinstituteoffluorescence.com These bi-exponential lifetimes are often in the range of 10 to 30 nanoseconds. theinstituteoffluorescence.com

Fluorescence anisotropy measurements are used to study the rotational motion of fluorescent molecules. nih.gov By exciting the sample with polarized light and measuring the polarization of the emitted fluorescence, the rotational correlation time of the molecule can be determined. researchgate.net This technique has been successfully applied to determine the size of nanoparticles by measuring the rotational diffusion of quinolinium dyes bound to their surface. theinstituteoffluorescence.com The long fluorescence lifetimes of these dyes make them particularly suitable for such measurements. theinstituteoffluorescence.com Time-resolved fluorescence anisotropy can reveal information about hindered molecular rotation, such as that of a fluorophore bound to a larger macromolecule. researchgate.net

Theoretical and Computational Investigations on Quinolinium, 3 Bromo 1 Methyl Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations are fundamental to understanding the behavior of molecular systems. For Quinolinium, 3-bromo-1-methyl-, these methods can elucidate its stability, electronic properties, and potential reactivity.

Density Functional Theory (DFT) is a widely used computational method that balances accuracy and computational cost, making it suitable for studying relatively large molecules. arxiv.orgcnr.it The B3LYP functional, a hybrid functional, is commonly employed for such calculations, often in conjunction with a basis set like 6-311G(d,p) to provide a good description of the electronic structure. sci-hub.sesci-hub.se

Geometry optimization is the process of finding the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For Quinolinium, 3-bromo-1-methyl-, DFT calculations would predict bond lengths, bond angles, and dihedral angles. These optimized geometries are crucial for subsequent calculations of other molecular properties. researchgate.net

Energetics calculations provide insights into the stability of the molecule. Key energetic parameters that can be calculated using DFT include the total electronic energy, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. A large HOMO-LUMO gap suggests high stability and low reactivity.

Table 1: Illustrative DFT-Calculated Energetic Properties for Quinolinium, 3-bromo-1-methyl-

| Property | Illustrative Value | Significance |

| Total Electronic Energy | -X Hartrees | Overall stability of the molecule |

| HOMO Energy | -Y eV | Electron-donating ability |

| LUMO Energy | -Z eV | Electron-accepting ability |

| HOMO-LUMO Gap | (Y-Z) eV | Chemical reactivity and stability |

Note: The values in this table are illustrative and would be determined through specific DFT calculations.

For a more rigorous analysis of the electronic structure, ab initio methods, which are based on first principles without empirical parameters, can be employed. Møller-Plesset perturbation theory of the second order (MP2) and Coupled Cluster theory with single, double, and perturbative triple excitations (CCSD(T)) are considered high-level ab initio methods. researchgate.net These methods provide a more accurate description of electron correlation effects, which are important for a precise understanding of molecular properties. arxiv.orgarxiv.org

While computationally more demanding than DFT, CCSD(T) is often referred to as the "gold standard" in quantum chemistry for its accuracy in predicting molecular energies. arxiv.org These methods can be used to refine the geometries and energies obtained from DFT calculations and to investigate systems where DFT might not be as reliable. researchgate.net

Density Functional Theory (DFT) for Geometry Optimization and Energetics

Spectroscopic Property Prediction and Simulation

Computational methods are invaluable for predicting and interpreting spectroscopic data, providing a direct link between the molecular structure and its experimental characterization.

Time-Dependent Density Functional Theory (TD-DFT) is a powerful extension of DFT used to study the excited states of molecules. sci-hub.sesci-hub.se It allows for the calculation of electronic excitation energies, which correspond to the absorption of light in the UV-visible region. By calculating the energies and oscillator strengths of the lowest-lying electronic transitions, a theoretical UV-visible absorption spectrum can be simulated. arxiv.org

This simulated spectrum can be compared with experimental data to confirm the structure of the molecule and to understand the nature of the electronic transitions, such as whether they are localized on a specific part of the molecule or involve charge transfer between different regions.

Table 2: Illustrative TD-DFT Predicted Electronic Transitions for Quinolinium, 3-bromo-1-methyl-

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |

| S0 → S1 | E1 | λ1 | f1 |

| S0 → S2 | E2 | λ2 | f2 |

| S0 → S3 | E3 | λ3 | f3 |

Note: The values in this table are illustrative and would be the output of TD-DFT calculations.

The simulation of vibrational spectra (Infrared and Raman) is another important application of computational chemistry. By calculating the second derivatives of the energy with respect to the atomic positions, the vibrational frequencies and their corresponding intensities can be predicted. scirp.org These calculations are typically performed at the DFT level of theory. researchgate.net The simulated spectra can be compared with experimental FT-IR and FT-Raman spectra to aid in the assignment of vibrational modes to specific molecular motions. researchgate.net

Conformational analysis involves identifying the different stable spatial arrangements (conformers) of a molecule and determining their relative energies. mdpi.commdpi.com For a molecule like Quinolinium, 3-bromo-1-methyl-, while the quinolinium ring is largely planar, different orientations of the methyl group could be considered. Computational methods can be used to calculate the energy profile for the rotation around specific bonds, identifying the most stable conformer(s).

Time-Dependent DFT (TDDFT) for Electronic Excitation Energies and Simulated Spectra

Analysis of Molecular Interactions and Bonding Characteristics

A deeper understanding of the chemical nature of Quinolinium, 3-bromo-1-methyl- can be gained by analyzing its molecular interactions and bonding. Natural Bond Orbital (NBO) analysis is a technique used to study charge distribution, hybridization, and intramolecular interactions. It provides a picture of the localized bonds and lone pairs within the molecule.

NBO analysis can reveal important details about the electronic delocalization and hyperconjugative interactions that contribute to the molecule's stability. For instance, it can quantify the interactions between occupied (donor) and unoccupied (acceptor) orbitals, providing insight into the electronic communication within the molecule. The presence of the bromine atom and the positively charged quinolinium nitrogen significantly influences the electron distribution and reactivity of the system.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational chemistry method that translates the complex, delocalized molecular wavefunctions into a more intuitive, localized framework corresponding to the familiar Lewis structure representation of lone pairs and chemical bonds. uni-muenchen.de This transformation from the atomic orbital basis set to Natural Bond Orbitals (NBOs) allows for a quantitative description of the electron density distribution in a molecule. uni-muenchen.dewisc.edu

The core of NBO analysis involves examining the interactions between "donor" (filled) Lewis-type NBOs and "acceptor" (unoccupied) non-Lewis NBOs. The energetic significance of these interactions is assessed using second-order perturbation theory. uni-muenchen.de These "delocalization" corrections indicate deviations from an idealized, perfectly localized Lewis structure and are crucial for understanding phenomena like hyperconjugation and resonance. uni-muenchen.de

For a molecule like Quinolinium, 3-bromo-1-methyl-, an NBO analysis would provide:

Natural Atomic Charges: A more chemically intuitive assignment of partial charges to each atom compared to other population analysis schemes. wisc.eduresearchgate.net

Bonding Analysis: Detailed information on the composition of the bonds, including their polarity and the hybridization of the constituent atomic orbitals. For instance, it would quantify the polarization of the C-Br and N-C bonds.

While specific data for the target compound is unavailable, NBO analysis has been cited as a tool for studying substituted quinolinium iodides, indicating its utility in this class of compounds. ias.ac.in

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule and to predict its reactivity towards electrophilic and nucleophilic attacks. mdpi.comuni-muenchen.de The MEP is calculated as the force exerted on a positive test charge (like a proton) by the molecule's electron and nuclear charge cloud. uni-muenchen.de The potential is then mapped onto a constant electron density surface, with different colors representing varying potential values. mdpi.commdpi.com

Typically, the color scheme is as follows:

Red: Regions of most negative electrostatic potential, indicating electron-rich areas that are susceptible to electrophilic attack. mdpi.com

Blue: Regions of most positive electrostatic potential, indicating electron-poor areas that are favorable for nucleophilic attack. mdpi.com

Green: Regions of near-zero or neutral potential. mdpi.com

In a study on a novel styryl quinolinium derivative, MEP analysis was performed using the B3LYP/6-311g(d,p) method. mdpi.com The results showed that a red-colored, negative potential surface was concentrated around the oxygen atoms of a carboxyl group, identifying them as the primary sites for electrophilic attack. mdpi.com For Quinolinium, 3-bromo-1-methyl-, an MEP map would be expected to show a region of high positive potential (blue) distributed across the quinolinium ring, a consequence of the cationic nitrogen atom. This positive charge would render the ring system susceptible to nucleophilic attack. Conversely, a region of negative potential (red to yellow) would be anticipated around the bromine atom, reflecting the high electronegativity and lone pairs of the halogen, making it a potential site for electrophilic or hydrogen-bonding interactions. researchgate.net

Frontier Molecular Orbital (FMO) Analysis for Chemical Reactivity

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemistry for explaining and predicting chemical reactivity. numberanalytics.comwikipedia.org The theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The energy, symmetry, and spatial distribution of these orbitals are critical in determining the feasibility and outcome of a chemical reaction. numberanalytics.comresearchgate.net

Key parameters derived from FMO analysis include:

HOMO Energy (EHOMO): Correlates with the ability of a molecule to donate electrons (nucleophilicity). Higher HOMO energy indicates a stronger electron-donating capability.

LUMO Energy (ELUMO): Correlates with the ability of a molecule to accept electrons (electrophilicity). Lower LUMO energy suggests a greater electron-accepting ability.

HOMO-LUMO Energy Gap (ΔE): The difference between ELUMO and EHOMO is an indicator of the molecule's kinetic stability and chemical reactivity. elixirpublishers.com A small energy gap generally implies high polarizability and high chemical reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. elixirpublishers.com

For Quinolinium, 3-bromo-1-methyl-, the permanent positive charge on the nitrogen atom would significantly lower the energy of both the HOMO and LUMO compared to a neutral quinoline (B57606) derivative. This would make the quinolinium cation a potent electrophile, with a low-lying LUMO ready to accept electrons from a nucleophile. FMO analysis of various quinoline derivatives has shown that substitutions on the ring system can tune these energy levels and, consequently, the reactivity of the molecule. researchgate.net For instance, a study on quinoline-4-one derivatives demonstrated that the presence of a bromine atom increases the reactivity of the quinoline system. scirp.org

Symmetry-Adapted Perturbation Theory (SAPT) for Intermolecular Forces

Symmetry-Adapted Perturbation Theory (SAPT) is a powerful quantum mechanical method for directly calculating and analyzing the non-covalent interaction energies between molecules. wikipedia.orgpsicode.org Unlike the supermolecular approach, which obtains the interaction energy by subtracting the energies of the isolated monomers from the dimer energy, SAPT calculates the interaction energy itself as a perturbation. q-chem.com A key advantage of this approach is that it is naturally free from Basis Set Superposition Error (BSSE). wikipedia.org

SAPT decomposes the total interaction energy into four physically meaningful components:

Electrostatics: The classical Coulombic interaction between the static charge distributions of the two molecules. chemrxiv.org

Exchange (or Pauli Repulsion): A short-range repulsive term arising from the Pauli exclusion principle when the electron clouds of the monomers overlap. chemrxiv.org

Induction (or Polarization): The attractive interaction resulting from the distortion of one molecule's charge distribution by the static electric field of the other. chemrxiv.org

Dispersion: A purely quantum mechanical attractive force arising from the correlated fluctuations of electrons in the interacting molecules (instantaneous dipole-induced dipole interactions). chemrxiv.org

For Quinolinium, 3-bromo-1-methyl-, SAPT would be an ideal tool for quantifying its interactions with other molecules or ions. For example, in a solution or a crystal lattice, the interaction between the quinolinium cation and a counter-anion or a solvent molecule could be precisely dissected. The electrostatic component would likely dominate due to the formal charge on the quinolinium ion. However, induction and dispersion forces would also be significant, particularly interactions involving the polarizable bromine atom and the extensive π-system of the quinolinium ring. The development of next-generation force fields for molecular dynamics simulations increasingly relies on high-quality data from SAPT calculations. nih.gov

Computational Modeling of Tautomeric Equilibria and Energetics

Tautomerism, the interconversion of structural isomers through proton transfer, is a critical consideration for many heterocyclic systems. Computational chemistry, particularly Density Functional Theory (DFT), provides a robust framework for investigating the relative stabilities of tautomers and the thermodynamics of their equilibrium. scirp.org

While Quinolinium, 3-bromo-1-methyl- itself is a quaternary salt and does not exhibit tautomerism, related quinoline systems, such as quinolin-4-ones, show important keto-enol tautomerism. scirp.orgscirp.org Theoretical studies on these systems provide insight into how substituents and environmental factors influence tautomeric preferences.

A computational study on quinoline-4-one derivatives using DFT (B3LYP/6-311G(d)) explored the equilibrium between ketone and enol forms. scirp.orgscirp.org The results indicated that ketone forms are generally more stable than the corresponding enol tautomers. scirp.org The study also revealed that substituents have a pronounced effect on the acidity of the potential deprotonation sites. For instance, a bromine substituent was found to increase the acidity of both the nitrogen and oxygen atoms within the quinolin-4-one structure. scirp.org Another study on 3-substituted 2-methyl-quinolin-4(1H)-ones combined NMR spectroscopy with quantum-chemical calculations and concluded that all studied derivatives exist predominantly in the 4-oxo (keto) form in solution. nuph.edu.ua

The relative energies of tautomers are crucial for understanding reaction pathways, as different tautomers can exhibit distinct reactivity. scirp.org

Table 1: Calculated Global Reactivity Indices for Tautomers of a Bromo-Substituted Quinolin-4-one Derivative

Note: This data is for a related bromo-substituted quinolin-4-one system and is presented to illustrate the application of computational methods. The values are calculated at the B3LYP/6-311G(d) level of theory. scirp.org

| Tautomer | Ionization Potential (IP, eV) | Electron Affinity (EA, eV) | Chemical Potential (μ, eV) | Chemical Hardness (η, eV) | Softness (S, eV⁻¹) | Electrophilicity Index (ω, eV) |

| Ketone Form | 8.25 | 1.62 | -4.93 | 3.31 | 0.15 | 3.67 |

| Enol Form | 7.91 | 1.93 | -4.92 | 2.99 | 0.17 | 4.05 |

This table demonstrates that even for related systems, computational methods can provide detailed quantitative predictions of reactivity, showing here that the enol form is predicted to be softer and more electrophilic than the ketone form. scirp.org

Reaction Mechanism Elucidation through Transition State Calculations

Understanding the detailed pathway of a chemical reaction, including the identification of intermediates and transition states, is a primary goal of computational chemistry. e3s-conferences.org Transition state (TS) calculations are used to locate the first-order saddle point on a potential energy surface that connects reactants to products. rowansci.com The energy of this transition state determines the activation energy barrier of the reaction, which is fundamental to reaction kinetics. e3s-conferences.org

For reactions involving quinolinium systems, TS calculations have been employed to understand mechanisms and selectivity. For example, DFT calculations were used to analyze the [4+2] cycloaddition step in a four-component reaction that synthesizes N-substituted quinolinium salts. researchgate.net By optimizing the structures of the transition states for different possible pathways, researchers could explain the observed regioselectivity of the reaction. researchgate.net

In another study, the mechanism of H-D exchange in methyl-substituted N-aminoquinolinium ions was investigated. clockss.org While a simple mechanism could not fully account for the observed exchange rates, computational methods like MOPAC93 were used to probe the electronic properties of the molecules and suggest plausible transition state structures. clockss.org Similarly, the cycloaddition of nitriles to quinolinium-N-imines has been studied theoretically, with DFT calculations used to locate the transition state and rationalize the reactivity of different N-imine substrates. researchgate.net

These examples highlight the power of TS calculations to provide detailed mechanistic insights that complement experimental observations, helping to rationalize product formation, predict reaction outcomes, and guide the design of new synthetic methods. e3s-conferences.org

Advanced Research Applications in Chemical Sciences for Quinolinium, 3 Bromo 1 Methyl Derivatives

Sensing and Detection Methodologies

The inherent fluorescence of quinolinium salts forms the basis of their application in developing sensitive and selective detection methods. These methodologies often rely on the principle of fluorescence quenching, where the interaction with a specific analyte reduces the fluorescence intensity of the dye.

Halide Ion Sensing via Fluorescence Quenching

Derivatives of Quinolinium, 3-bromo-1-methyl- are effective fluorescent indicators for halide ions such as chloride (Cl⁻), bromide (Br⁻), and iodide (I⁻). researchgate.net The detection mechanism is based on diffusion-limited collisional quenching. thermofisher.com When the excited state of the quinolinium fluorophore collides with a halide ion in solution, a transient interaction occurs that allows the fluorophore to return to its ground state without emitting a photon, thus quenching the fluorescence. thermofisher.com This process does not involve the formation of a ground-state complex and is not typically accompanied by spectral shifts. thermofisher.com

The efficiency of this quenching process is described by the Stern-Volmer equation. The order of quenching efficiency by halide ions is generally I⁻ > Br⁻ > Cl⁻. researchgate.net For example, in studies with the related compound 3-aminoquinoline (B160951) (3AQ) in an acidic aqueous medium, the fluorescence intensity was strongly quenched by iodide ions. researchgate.net The quenching is believed to be a dynamic or collisional process, potentially governed by an electron transfer mechanism and the heavy atom effect. researchgate.net

The sensitivity of a particular quinolinium dye to a halide is quantified by the Stern-Volmer constant (Ksv). A higher Ksv value indicates greater sensitivity. Research has shown that modifications to the quinolinium structure can significantly enhance this sensitivity. For instance, one N-substituted quinolinium dye was reported to have a chloride Stern-Volmer constant of 255 mol⁻¹ dm³, more than double that of the widely used 6-methoxy-N-(3-sulfopropyl)quinolinium (SPQ). researchgate.net

Interactive Table: Stern-Volmer Constants for Halide Quenching

The following table presents Stern-Volmer quenching constants (Ksv) for various quinolinium derivatives and related compounds when quenched by different halide ions, illustrating their relative sensitivities.

| Fluorophore | Quencher | Ksv (M⁻¹) | Medium | Reference |

| 3-Aminoquinoline (3AQ) | I⁻ | 328 | Aqueous Acidic | researchgate.net |

| 3-Aminoquinoline (3AQ) | Br⁻ | 119 | Aqueous Acidic | researchgate.net |

| 6-methoxy-N-(3-sulfopropyl)quinolinium (SPQ) | I⁻ | 236 | Aqueous (pH 10) | researchgate.net |

| 6-methoxy-N-(3-sulfopropyl)quinolinium (SPQ) | Br⁻ | 144 | Aqueous (pH 10) | researchgate.net |

| 6-methoxy-N-(3-sulfopropyl)quinolinium (SPQ) | Cl⁻ | 79 | Aqueous (pH 10) | researchgate.net |

| 6-Methoxy-N-ethylquinolinium (MEQ) | Cl⁻ | 19 | Intracellular | thermofisher.com |

| Lucigenin | Cl⁻ | 390 | Aqueous | thermofisher.com |

Optoelectronic Applications as Fluorescent Dyes

The strong fluorescence and photostability of quinolinium derivatives make them candidates for applications as fluorescent dyes in optoelectronics. Dyes with these characteristics are sought after for use as luminophores, photochromic materials, and fluorescent markers. mdpi.com The utility of a fluorescent dye in optoelectronic devices often depends on properties such as its absorption and emission wavelengths, quantum yield, and Stokes shift (the difference between the maximum absorption and emission wavelengths).